

Application Notes and Protocols for SR-4370

Cytotoxicity Assays

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Compound of Interest

Compound Name: SR-4370

Cat. No.: B610977

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These application notes provide a detailed overview of the cytotoxic effects of **SR-4370**, a potent and selective inhibitor of class I histone deacetylases (HDACs), on various cancer cell lines. The accompanying protocols offer standardized methods for assessing its anti-proliferative and apoptotic activity.

Introduction

SR-4370 is a benzoylhydrazide-class HDAC inhibitor with high selectivity for class I HDACs, particularly HDAC1, HDAC2, and HDAC3.^[1] By inhibiting these enzymes, **SR-4370** alters chromatin structure and gene expression, leading to the suppression of oncogenic pathways and the induction of apoptosis in cancer cells.^[1] Notably, **SR-4370** has been shown to downregulate androgen receptor (AR) signaling and the MYC oncogenic network, making it a promising candidate for cancers reliant on these pathways, such as prostate and breast cancer.^[1]

Data Presentation: Cytotoxicity of SR-4370

The cytotoxic activity of **SR-4370** has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of a compound.

Cell Line	Cancer Type	IC50 (μM)	Reference
MDA-MB-231	Breast Cancer	12.6	[1][2]
Prostate Cancer Cell Lines	Prostate Cancer	Proliferation Suppressed (Specific IC50 not reported)	[1]

Enzymatic Inhibitory Activity of **SR-4370**

Target	IC50 (μM)
HDAC1	~0.13
HDAC2	~0.58
HDAC3	~0.006
HDAC6	~3.4
HDAC8	~2.3

Data compiled from MedKoo Biosciences and MedchemExpress.[1][2]

Signaling Pathways Affected by **SR-4370**

SR-4370, as a class I HDAC inhibitor, modulates signaling pathways crucial for cancer cell survival and proliferation. Its primary mechanism involves the hyperacetylation of histone and non-histone proteins, leading to the altered expression of key genes.



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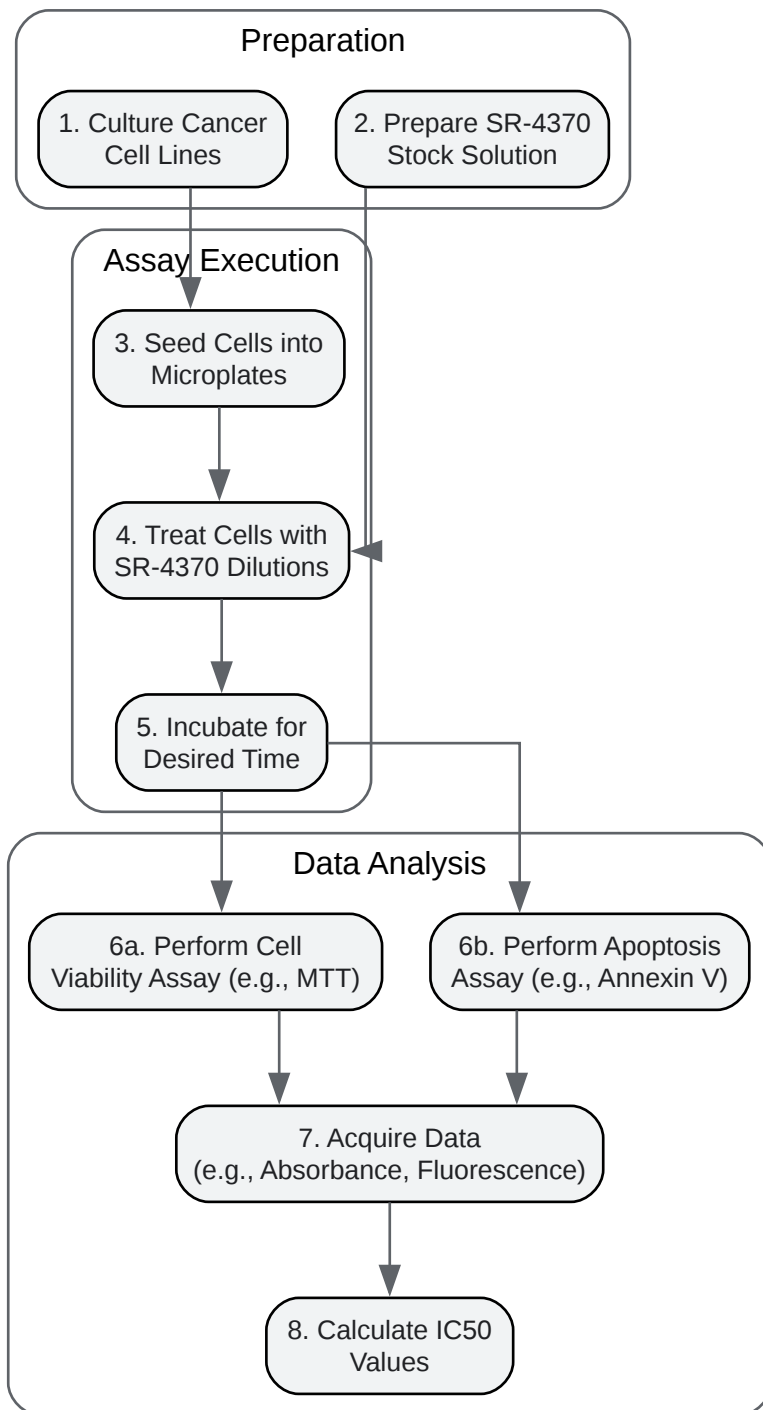
Caption: **SR-4370** inhibits Class I HDACs, leading to transcriptional changes that suppress oncogenic pathways and induce cell death.

Experimental Protocols

The following are detailed protocols for assessing the cytotoxicity of **SR-4370**. These are generalized methods and may require optimization for specific cell lines and experimental conditions.

Experimental Workflow

General Workflow for SR-4370 Cytotoxicity Testing

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References

- 1. medkoo.com [medkoo.com]
- 2. glpbio.com [glpbio.com]
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